
1-Methyl-5-(trimethylsilyl)-1H-pyrazole
Overview
Description
1-Methyl-5-(trimethylsilyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a trimethylsilyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(trimethylsilyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with trimethylsilyl reagents. One common method includes the reaction of 1-methylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(trimethylsilyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with trimethylsilyl reagents. A common method includes the reaction of 1-methylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In industrial settings, similar synthetic routes are utilized but scaled up for efficiency. Continuous flow reactors and automated systems enhance production yields. Purification techniques like distillation or chromatography are employed to achieve high purity levels.
Chemical Reactions
This compound undergoes various chemical reactions, making it a valuable building block in organic synthesis:
- Oxidation : Converts to pyrazole oxides using oxidizing agents such as hydrogen peroxide.
- Reduction : Yields hydrogenated derivatives with reducing agents like lithium aluminum hydride.
- Substitution : The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution.
Chemistry
This compound serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for diverse functionalization, making it an essential intermediate in organic synthesis.
Biology and Medicine
Recent studies have highlighted the potential biological activities of pyrazole derivatives, including anti-inflammatory and anticancer properties. The compound is being explored as a pharmaceutical intermediate due to its ability to interact with biological targets.
- Case Study : A study demonstrated that pyrazole derivatives exhibited significant inhibition against various cancer cell lines, indicating their potential as anticancer agents .
Industry
In industrial applications, this compound is utilized in developing new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for diverse applications in material science.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrazole ring can interact with enzymes or receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
5-Trimethylsilylpyrazole: Similar structure but without the methyl group at the 1-position.
1,3-Dimethyl-5-(trimethylsilyl)-1H-pyrazole: Contains an additional methyl group, affecting its chemical properties.
Uniqueness
1-Methyl-5-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical and physical properties
Biological Activity
1-Methyl-5-(trimethylsilyl)-1H-pyrazole (CAS No. 92524-99-7) is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a trimethylsilyl group, which enhances its lipophilicity and potentially influences its biological interactions. Its chemical structure can be represented as follows:
Biological Activities
Pyrazole derivatives, including this compound, have been reported to exhibit various biological activities:
- Antimicrobial Activity : Pyrazoles are known for their antibacterial and antifungal properties. Research indicates that certain pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Some pyrazole compounds have demonstrated significant anti-inflammatory activity. For instance, derivatives have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production .
- Anticancer Properties : Pyrazoles are being investigated for their potential in cancer therapy. Compounds like this compound may interfere with cancer cell proliferation and induce apoptosis .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Pyrazoles often act as inhibitors of various enzymes involved in inflammatory pathways or cancer cell survival.
- Receptor Modulation : These compounds may bind to specific receptors, altering signaling pathways related to inflammation and cell growth .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Study on Antimicrobial Activity :
- Evaluation of Anti-inflammatory Properties :
- Cancer Research :
Comparative Analysis
The following table summarizes the biological activities associated with this compound compared to other pyrazole derivatives:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Significant | Promising |
Phenylbutazone | High | High | Low |
Novel 1-acetyl-3-substituted pyrazoles | Moderate | High | Moderate |
Properties
IUPAC Name |
trimethyl-(2-methylpyrazol-3-yl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2Si/c1-9-7(5-6-8-9)10(2,3)4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLBAUWYTLSNFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537242 | |
Record name | 1-Methyl-5-(trimethylsilyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92524-99-7 | |
Record name | 1-Methyl-5-(trimethylsilyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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